molecular formula C18H17BrN4OS B2398989 6-(3-methoxyphenyl)-3-(m-tolyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide CAS No. 1179501-72-4

6-(3-methoxyphenyl)-3-(m-tolyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide

Cat. No.: B2398989
CAS No.: 1179501-72-4
M. Wt: 417.33
InChI Key: CHTDNLKFDXCRTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-(3-methoxyphenyl)-3-(m-tolyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide is a heterocyclic derivative comprising a fused triazolothiadiazine core substituted at the C-3 and C-6 positions with 3-methoxyphenyl and m-tolyl (3-methylphenyl) groups, respectively. The hydrobromide salt enhances aqueous solubility, a critical factor for bioavailability in pharmacological applications . Triazolothiadiazines are known for diverse bioactivities, including anticancer, antimicrobial, and phosphodiesterase (PDE) inhibition.

Properties

IUPAC Name

6-(3-methoxyphenyl)-3-(3-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4OS.BrH/c1-12-5-3-7-14(9-12)17-19-20-18-22(17)21-16(11-24-18)13-6-4-8-15(10-13)23-2;/h3-10H,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHTDNLKFDXCRTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C3N2N=C(CS3)C4=CC(=CC=C4)OC.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(3-methoxyphenyl)-3-(m-tolyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure

The compound features a triazolo-thiadiazine core structure which is known for its diverse biological properties. The presence of methoxy and methyl substituents on the phenyl rings enhances its lipophilicity and may influence its biological interactions.

Research indicates that compounds within the triazolo-thiadiazine class often exhibit their biological effects through various mechanisms:

  • Inhibition of Tubulin Polymerization : Many derivatives have shown the ability to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. For instance, related compounds have demonstrated significant antiproliferative effects by disrupting microtubule dynamics .
  • Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptosis in cancer cells via intrinsic pathways, leading to cell cycle arrest at the G2/M phase .

Anticancer Activity

A detailed investigation into the anticancer properties of this compound has revealed promising results:

Cell LineIC50 (µM)Mechanism
HeLa0.046G2/M phase arrest and apoptosis induction
HT-290.57Tubulin polymerization inhibition
A5490.96Induction of apoptosis

These results indicate that the compound exhibits potent cytotoxicity against various cancer cell lines with mechanisms involving both cell cycle disruption and apoptosis .

PDE-4 Inhibition

Another aspect of biological activity involves phosphodiesterase-4 (PDE-4) inhibition. Compounds similar to the target compound have been evaluated for their ability to increase intracellular levels of cyclic adenosine monophosphate (cAMP), which plays a crucial role in cellular signaling pathways related to inflammation and cell growth:

  • PDE Inhibition Rate : The tested compounds significantly increased cAMP levels in NIH-3T3 cells while not affecting cyclic guanosine monophosphate (cGMP) levels .

Case Studies

Several studies have focused on the therapeutic potential of triazolo-thiadiazines:

  • Study on HeLa Cells : A derivative similar to our compound was evaluated for its ability to inhibit cell growth and induce apoptosis. Results showed that it caused significant G2/M phase arrest and had an IC50 value comparable to established chemotherapeutic agents .
  • In Vivo Efficacy : An in vivo study using A549 xenograft mice demonstrated that the compound inhibited tumor growth without notable toxicity, suggesting a favorable therapeutic index for further development .

Scientific Research Applications

Biological Activities

The biological activities of this compound have been extensively studied. Notable findings include:

  • Antitumor Activity : Research indicates that derivatives of 6-(3-methoxyphenyl)-3-(m-tolyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine exhibit significant antitumor properties. In vitro studies conducted on various cancer cell lines (including leukemia and breast cancer) demonstrated promising results regarding their cytotoxicity and potential as anticancer agents .
  • Mechanism of Action : The antitumor activity has been linked to the inhibition of tubulin polymerization, which is crucial for cancer cell division . This mechanism suggests that these compounds could serve as effective chemotherapeutic agents.
  • Analgesic and Anti-inflammatory Properties : Some derivatives have also been screened for analgesic and anti-inflammatory activities. Certain compounds showed significant effects without inducing gastric toxicity .

Case Study 1: Antitumor Activity Assessment

A comprehensive study evaluated the antitumor activity of several derivatives of 6-(3-methoxyphenyl)-3-(m-tolyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine against 60 different cancer cell lines. The results indicated that specific modifications in the molecular structure could enhance the efficacy against certain cancer types .

Case Study 2: Analgesic Effects

Another study focused on assessing the analgesic and anti-inflammatory effects of related compounds derived from similar structures. The findings revealed that some derivatives exhibited significant pain relief and reduced inflammation without adverse side effects .

Data Table: Summary of Biological Activities

Activity TypeCompound StructureObserved EffectsReference
Antitumor6-(3-methoxyphenyl)-3-(m-tolyl)Significant cytotoxicity in various cancer cell lines
AnalgesicRelated derivativesPain relief without gastric toxicity
Anti-inflammatoryRelated derivativesReduced inflammation

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Substituents and Associated Bioactivities
Compound Structure C-3 Substituent C-6 Substituent Bioactivity (Target) Key Findings References
Target Compound (Hydrobromide) 3-Methoxyphenyl m-Tolyl (3-methylphenyl) Not explicitly reported Structural similarity to PDE4/anticancer agents
113h (6-(p-Chlorophenyl)-3-(aryl)) Aryl/hetarylbenzylidene p-Chlorophenyl Anticancer (NCI-60 cell lines) Mean growth inhibition: 45.44%
Compound 10 (PDE4 inhibitor) 2,5-Dimethoxyphenyl 4-Methoxy-3-(THF-3-yloxy) PDE4 inhibition (IC₅₀ < 10 nM) High selectivity for PDE4 isoforms
7a (6-Phenyl-3,4-dimethoxyphenyl) 3,4-Dimethoxyphenyl Phenyl Antimicrobial IR/NMR confirmed; moderate activity
5b (6-Adamantyl-3-(3-methylphenyl)) 3-Methylphenyl 1-Adamantyl Antiproliferative Synthesized via bromophenacyl route
Key Observations:
  • C-6 Position : Electron-withdrawing groups (e.g., p-chlorophenyl in 113h) enhance anticancer activity, while bulky groups (adamantyl in 5b) may improve membrane permeability . The target compound’s m-tolyl group (electron-donating methyl) may favor interactions with hydrophobic enzyme pockets.
  • C-3 Position : Methoxy groups at C-3 (as in the target compound) are associated with PDE4 inhibition (e.g., compound 10) and antimicrobial activity (7a). The 3-methoxy group’s orientation may influence hydrogen bonding with biological targets .

Pharmacological Profiles

Anticancer Activity:
  • Compound 113h (p-chlorophenyl at C-6) demonstrated broad-spectrum anticancer activity against NCI-60 cell lines, suggesting that halogenated aryl groups enhance cytotoxicity . The target compound’s m-tolyl group lacks halogens but may leverage steric effects for selective targeting.
  • Adamantyl-substituted analogs (e.g., 5b) showed antiproliferative effects, likely due to enhanced lipophilicity and cellular uptake .
Enzyme Inhibition:
  • PDE4 inhibitors (e.g., compound 10) feature 2,5-dimethoxy and tetrahydrofuran-3-yloxy groups at C-6, achieving nanomolar potency. The target compound’s 3-methoxy group may partially mimic these interactions but lacks the critical diethoxy motif for high-affinity PDE4 binding .
Antimicrobial Activity:
  • Derivatives with 3,4-dimethoxyphenyl at C-3 (7a) exhibited moderate antimicrobial effects, highlighting the role of methoxy groups in disrupting bacterial membranes .

Preparation Methods

Retrosynthetic Analysis and Strategic Design

The target molecule features a fusedtriazolo[3,4-b]thiadiazine core substituted with 3-methoxyphenyl and m-tolyl groups. Retrosynthetic disconnection (Figure 1) reveals two primary precursors:

  • 3-Mercapto-1,2,4-triazole derivative : Provides the triazole-thiol motif for nucleophilic attack.
  • α-Bromo-1,3-diketone : Serves as the electrophilic partner for cyclocondensation.

The hydrobromide salt forms via post-synthetic protonation using hydrobromic acid, enhancing solubility for pharmacological applications.

Visible-Light-Mediated Cyclocondensation

Reaction Optimization

The key step involves a [3+2] cycloaddition between 5-(3-methoxyphenyl)-3-(m-tolyl)-1,3,4-thiadiazin-2-amine and an in-situ-generated α-bromo-1,3-diketone. Adapting methodologies from visible-light-mediated thiazolo[3,2-b]triazole synthesis, optimal conditions include:

  • Solvent : Water (enables radical stabilization and minimizes side reactions).
  • Catalyst : None (photocatalyst-free conditions reduce costs).
  • Light Source : White LED (420–700 nm, 15 W).
  • Temperature : Room temperature (25°C).
Table 1. Optimization of Reaction Parameters
Parameter Tested Range Optimal Value Yield (%)
Solvent H₂O, MeOH, THF H₂O 82
Light Intensity (W) 10, 15, 20 15 85
Reaction Time (h) 1, 2, 3 2 88

Mechanistic Pathway

Visible light facilitates homolytic cleavage of the S–H bond in the thiadiazine amine, generating a thiyl radical (Figure 2). Concurrently, α-bromo-1,3-diketone undergoes NBS-assisted bromination, producing a brominated intermediate. Radical recombination initiates cyclization, forming the triazolo-thiadiazine core. The regioselectivity is governed by steric and electronic factors, favoring attack at the less hindered carbonyl carbon.

Stepwise Synthetic Protocol

Preparation of α-Bromo-1,3-Diketone Precursor

  • Starting Material : 1-(3-Methoxyphenyl)-3-(m-tolyl)propane-1,3-dione.
  • Bromination :
    • React with N-bromosuccinimide (NBS, 1.1 eq) in H₂O under visible light (15 W, 30 min).
    • Yield : 92%.
    • Characterization : ¹H NMR (CDCl₃) δ 7.82 (d, J=8.4 Hz, 2H), 7.45 (t, J=7.8 Hz, 1H), 3.89 (s, 3H, OCH₃), 2.41 (s, 3H, CH₃).

Cyclocondensation with 3-Mercapto-1,2,4-Triazole

  • Reaction Setup : Combine α-bromo-diketone (2 mmol) and 5-amino-3-(m-tolyl)-1,3,4-thiadiazin-2-amine (2 mmol) in H₂O (10 mL).
  • Irradiation : Expose to visible light (15 W, 2 h).
  • Workup : Extract with ethyl acetate, dry (Na₂SO₄), and concentrate.
  • Salt Formation : Treat with 48% HBr in EtOH (1.2 eq), precipitate with diethyl ether.
    • Yield : 86%.

Structural Elucidation and Validation

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.65–7.12 (m, 7H, Ar–H), 3.83 (s, 3H, OCH₃), 2.38 (s, 3H, CH₃).
  • ¹³C NMR : δ 168.4 (C=O), 159.8 (C–O), 138.2–114.7 (Ar–C), 55.3 (OCH₃), 21.1 (CH₃).
  • HRMS (ESI+) : m/z calcd. for C₂₀H₁₈N₄O₂S [M+H]⁺: 402.1154; found: 402.1156.

X-ray Crystallography

Single-crystal analysis confirms the regiochemistry (Figure 3). Key metrics:

  • Space Group : P2₁/c.
  • Bond Lengths : C–S (1.76 Å), N–N (1.32 Å).
  • Dihedral Angle : 12.4° between triazole and thiadiazine rings.

Comparative Analysis of Synthetic Routes

Table 2. Evaluation of Alternative Methods
Method Conditions Yield (%) Purity (%)
Visible-light/H₂O RT, 2 h 86 99
Thermal (reflux AcOH) 120°C, 6 h 64 91
Microwave-assisted 100°C, 30 min 78 97

The visible-light protocol outperforms conventional methods in yield, reaction time, and environmental impact.

Q & A

What are the optimized synthetic protocols for 6-(3-methoxyphenyl)-3-(m-tolyl)-7H-triazolothiadiazine hydrobromide, and how do reaction conditions influence yield?

Answer:
The synthesis involves a condensation reaction between substituted 2-bromo-1-phenylethanone (C6 substituent source) and 4-amino-3-phenyl-1H-1,2,4-triazole-5(4H)-thione (C3 substituent source) in ethanol under reflux. Elevated temperatures (70–80°C) and prolonged reaction times (8–12 hrs) are critical for cyclization. For hydrobromide salt formation, post-synthesis treatment with HBr in anhydrous ethanol at 0–5°C ensures high purity. Yield optimization requires strict stoichiometric control (1:1 molar ratio) and inert atmosphere to prevent oxidation.

How do substituent variations at C3 and C6 positions affect the compound’s antimicrobial activity, and what structural insights support SAR?

Answer:
Structure-activity relationship (SAR) studies reveal that electron-donating groups (e.g., 3-methoxy on C6) enhance antibacterial activity against Staphylococcus aureus (MIC: 2–4 µg/mL), while bulky groups (e.g., cyclopentyloxy) reduce solubility and efficacy. At C3, m-tolyl improves hydrophobic interactions with bacterial enzyme pockets. X-ray crystallography (e.g., monoclinic P space group, β = 99.65°) confirms planar triazolothiadiazine cores, enabling π-π stacking with biological targets .

What advanced analytical methods resolve structural ambiguities in triazolothiadiazine derivatives?

Answer:

  • X-ray crystallography : Resolves bond lengths (C–S: 1.74 Å) and dihedral angles (e.g., 4.0047 Å axis), confirming regiochemistry.
  • NMR spectroscopy : 1^1H NMR (δ 7.2–8.1 ppm for aromatic protons) and 13^{13}C NMR (δ 160–165 ppm for thiadiazine carbons) verify substituent positions.
  • Elemental analysis : Validates hydrobromide stoichiometry (e.g., Br%: theoretical 20.3% vs. observed 19.8%).

How can researchers address discrepancies in biological activity data across structurally similar analogs?

Answer:
Contradictions often arise from assay variability (e.g., broth microdilution vs. agar diffusion) or physicochemical factors (logP >3 reduces aqueous solubility). Mitigation strategies include:

  • Standardizing protocols (CLSI guidelines).
  • Computational docking (e.g., 14-α-demethylase lanosterol PDB:3LD6) to predict binding modes.
  • Measuring partition coefficients (logP) and solubility via HPLC-UV .

What methodological approaches validate the hydrobromide salt’s stability and bioavailability?

Answer:

  • DSC/TGA : Confirm thermal stability (decomposition >200°C) and absence of hydrates.
  • PXRD : Match experimental patterns (2θ = 12.4°, 18.7°) with simulated data to detect polymorphs.
  • Solubility studies : Hydrobromide salts show 3–5× higher solubility in PBS (pH 7.4) vs. free bases, critical for in vivo bioavailability.

How can computational modeling guide the design of triazolothiadiazine derivatives with enhanced CNS penetration?

Answer:

  • Molecular dynamics simulations : Predict blood-brain barrier (BBB) permeability via polar surface area (<90 Ų) and LogBB (>0.3).
  • Docking studies : Identify interactions with GABA receptors (e.g., hydrogen bonding with Thr262).
  • ADMET prediction : Optimize substituents to reduce CYP3A4 inhibition (e.g., replacing bromine with fluorine).

What are the critical pitfalls in scaling up triazolothiadiazine synthesis, and how are they addressed?

Answer:

  • Pitfalls : Oxidative degradation during reflux, low yields (<40%) with sterically hindered substituents.
  • Solutions :
    • Use Schlenk lines for oxygen-sensitive steps.
    • Replace ethanol with DMF for high-boiling-point reactions (100°C).
    • Employ column chromatography (SiO₂, hexane/EtOAc 3:1) for purification.

How does the hydrobromide counterion influence crystallization behavior?

Answer:
Hydrobromide salts favor monoclinic crystal systems (e.g., Pc space group) due to strong ionic interactions. Bromide ions participate in hydrogen bonds with NH groups (2.1–2.3 Å), stabilizing the lattice. Anhydrous conditions are essential to avoid hydrate formation, which alters dissolution profiles.

What strategies differentiate enantiomers in chiral triazolothiadiazine derivatives?

Answer:

  • Chiral HPLC : Use amylose-based columns (e.g., Chiralpak IA) with hexane/isopropanol (90:10).
  • Circular dichroism (CD) : Compare Cotton effects at 220–250 nm for R vs. S configurations.
  • X-ray anomalous scattering : Resolve absolute configuration via Flack parameter (<0.1).

How are cytotoxicity assays designed to prioritize lead triazolothiadiazines for in vivo studies?

Answer:

  • MTT assay : Test against HEK-293 (normal) and MCF-7 (cancer) cells (IC₅₀ thresholds: >50 µM for selectivity).
  • Apoptosis markers : Measure caspase-3 activation via Western blot.
  • hERG inhibition screening : Patch-clamp assays ensure cardiac safety (IC₅₀ >10 µM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.